molecular formula C24H25NO6 B1332016 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid CAS No. 369403-24-7

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No. B1332016
M. Wt: 423.5 g/mol
InChI Key: JACJNSRYTDVVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07122570B2

Procedure details

187 mmol (79 g) of 8-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxaspiro[4,5]decane-8-carboxylic acid is taken up in 3.51 of acetone/0.1 M HCl 1:1 and stirred for 4 hours at room temperature. The acetone is drawn off in a rotary evaporator, and the precipitated product is filtered off, rewashed with water and dried. Yield: 68.7 g of 2.

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH:12]([CH2:14][O:15][C:16]([NH:18][C:19]3([C:29]([OH:31])=[O:30])[CH2:28][CH2:27][C:22]4(OCC[O:23]4)[CH2:21][CH2:20]3)=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1>CC(C)=O>[CH:1]1[C:13]2[CH:12]([CH2:14][O:15][C:16]([NH:18][C:19]3([C:29]([OH:31])=[O:30])[CH2:20][CH2:21][C:22](=[O:23])[CH2:27][CH2:28]3)=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC1(CCC2(OCCO2)CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone is drawn off in a rotary evaporator
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC1(CCC(CC1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.